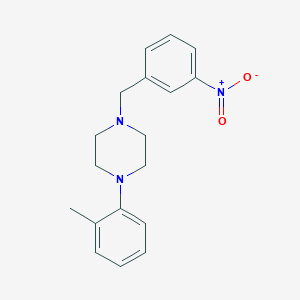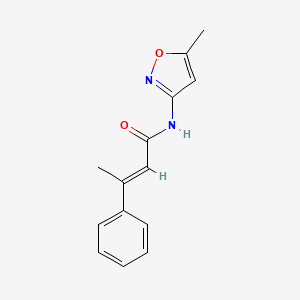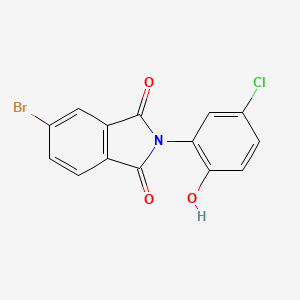
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the family of phenylurea herbicides, which are known for their selective action on plants and low toxicity to animals and humans. In recent years, Diuron has gained attention in the scientific community for its potential applications in areas such as cancer research, environmental monitoring, and drug delivery.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea acts by inhibiting photosynthesis in plants, which leads to a disruption of the plant's energy metabolism and eventual death. This is achieved by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP. In cancer cells, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to interfere with the mitotic spindle, a structure that is essential for cell division. This leads to a disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity to animals and humans, with no reported cases of acute poisoning. However, chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been associated with adverse effects on the liver, kidneys, and reproductive system in animals. In humans, exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been linked to an increased risk of cancer, although the evidence is still inconclusive.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages as a research tool, including its low cost, high stability, and ease of synthesis. However, its selective action on plants and low toxicity to animals and humans can also be a limitation, as it may not accurately reflect the effects of other herbicides or drugs on living organisms.
Future Directions
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. In cancer research, further studies are needed to elucidate the mechanisms of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea and to identify potential targets for its use in cancer therapy. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be used in combination with other markers to provide a more comprehensive assessment of pollution levels. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be further investigated as a carrier for hydrophobic drugs, with the aim of improving their solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea on human health and the environment.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenylisocyanate in the presence of a catalyst such as triethylamine. The reaction produces a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties, but recent research has focused on its potential applications in other fields. In cancer research, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing cell death. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been used as a marker for pollution in water and soil samples. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been investigated as a carrier for drugs that are insoluble in water, due to its ability to form stable complexes with hydrophobic molecules.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)







![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)